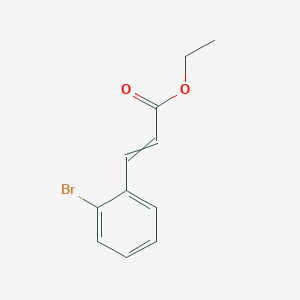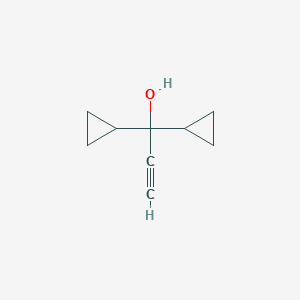
4-(3-methylbut-2-enyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbut-2-enyl)phenol: C11H14O . It is a derivative of phenol, characterized by the presence of a prenyl group at the para position of the phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methylbut-2-enyl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol . This reaction typically uses prenyl bromide as the prenylating agent and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts such as palladium or nickel can facilitate the prenylation reaction under milder conditions and with higher selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-methylbut-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
Wissenschaftliche Forschungsanwendungen
4-(3-methylbut-2-enyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(3-methylbut-2-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
4-(3-methylbut-2-enyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the prenyl group and has different chemical properties.
4-ethylphenol: Similar in structure but with an ethyl group instead of a prenyl group, leading to different reactivity and applications.
4-isopropylphenol: Another similar compound with an isopropyl group, used in different industrial applications.
Uniqueness: The presence of the prenyl group in this compound enhances its lipophilicity and bioavailability, making it more effective in certain biological applications compared to its non-prenylated counterparts .
Eigenschaften
CAS-Nummer |
1200-09-5 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8,12H,4H2,1-2H3 |
InChI-Schlüssel |
CBUZIDRVPSPPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)
